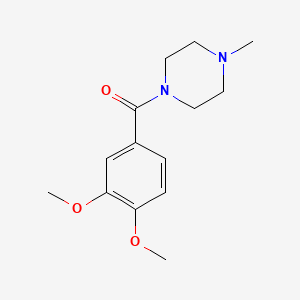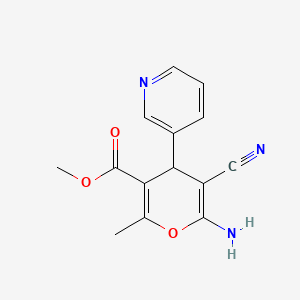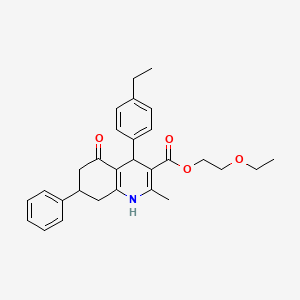![molecular formula C24H20N2O B11686982 (2Z)-1-(4-methylphenyl)-2-[3-(4-methylphenyl)quinoxalin-2(1H)-ylidene]ethanone](/img/structure/B11686982.png)
(2Z)-1-(4-methylphenyl)-2-[3-(4-methylphenyl)quinoxalin-2(1H)-ylidene]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-METHYLPHENYL)-2-[3-(4-METHYLPHENYL)-2(1H)-QUINOXALINYLIDEN]-1-ETHANONE is a complex organic compound characterized by its unique structure, which includes a quinoxaline ring system and two 4-methylphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-METHYLPHENYL)-2-[3-(4-METHYLPHENYL)-2(1H)-QUINOXALINYLIDEN]-1-ETHANONE typically involves the condensation of 4-methylbenzaldehyde with 2,3-diaminotoluene under acidic conditions to form the quinoxaline ring. This intermediate is then reacted with 4-methylacetophenone in the presence of a base to yield the final product. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the process.
化学反応の分析
Types of Reactions
1-(4-METHYLPHENYL)-2-[3-(4-METHYLPHENYL)-2(1H)-QUINOXALINYLIDEN]-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinoxaline derivatives with various functional groups.
Reduction: Alcohol derivatives of the original compound.
Substitution: Halogenated or alkylated derivatives depending on the substituent introduced.
科学的研究の応用
1-(4-METHYLPHENYL)-2-[3-(4-METHYLPHENYL)-2(1H)-QUINOXALINYLIDEN]-1-ETHANONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 1-(4-METHYLPHENYL)-2-[3-(4-METHYLPHENYL)-2(1H)-QUINOXALINYLIDEN]-1-ETHANONE involves its interaction with specific molecular targets. The quinoxaline ring system can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting cellular pathways.
類似化合物との比較
Similar Compounds
- 1-(4-METHYLPHENYL)-3-PHENYL-1H-PYRAZOL-5-YLAMINE
- 4-METHYLPHENYL 3-METHYLBUTANOATE
- TRIS(3-BROMO-4-METHYLPHENYL) PHOSPHATE
Uniqueness
1-(4-METHYLPHENYL)-2-[3-(4-METHYLPHENYL)-2(1H)-QUINOXALINYLIDEN]-1-ETHANONE is unique due to its dual 4-methylphenyl groups and the quinoxaline ring system, which confer distinct chemical and biological properties
特性
分子式 |
C24H20N2O |
|---|---|
分子量 |
352.4 g/mol |
IUPAC名 |
(Z)-1-(4-methylphenyl)-2-[3-(4-methylphenyl)quinoxalin-2-yl]ethenol |
InChI |
InChI=1S/C24H20N2O/c1-16-7-11-18(12-8-16)23(27)15-22-24(19-13-9-17(2)10-14-19)26-21-6-4-3-5-20(21)25-22/h3-15,27H,1-2H3/b23-15- |
InChIキー |
DHNWMSHTDGTIQT-HAHDFKILSA-N |
異性体SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2/C=C(/C4=CC=C(C=C4)C)\O |
正規SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2C=C(C4=CC=C(C=C4)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(Z)-(2,3-dimethoxyphenyl)methylidene]-6-methylpyridine-3-carbohydrazide](/img/structure/B11686900.png)
![4-methyl-3-[2-nitro-4-(trifluoromethyl)phenoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11686908.png)



![(3E)-1-(3-nitrophenyl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11686924.png)
![4-{(Z)-[1-(4-bromophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}-2-methoxyphenyl propanoate](/img/structure/B11686930.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B11686943.png)
![4-[(E)-[(3-Methoxyphenyl)imino]methyl]benzene-1,3-diol](/img/structure/B11686944.png)
![(5E)-1-(4-bromophenyl)-5-{[1-(4-chlorophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11686951.png)



![Ethyl 4-(4-bromophenyl)-2-{[(4-tert-butylphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11686969.png)
